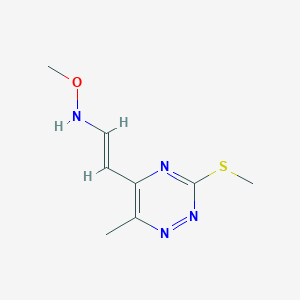5-(2-(Methoxyamino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
CAS No.: 306980-33-6
Cat. No.: VC7206340
Molecular Formula: C8H12N4OS
Molecular Weight: 212.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306980-33-6 |
|---|---|
| Molecular Formula | C8H12N4OS |
| Molecular Weight | 212.27 |
| IUPAC Name | (E)-N-methoxy-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
| Standard InChI | InChI=1S/C8H12N4OS/c1-6-7(4-5-9-13-2)10-8(14-3)12-11-6/h4-5,9H,1-3H3/b5-4+ |
| Standard InChI Key | VOKPATFUCCGRKH-SNAWJCMRSA-N |
| SMILES | CC1=C(N=C(N=N1)SC)C=CNOC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure centers on a 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Substitutions include:
-
6-methyl group: A methyl substituent at position 6 enhances steric bulk and influences electronic distribution.
-
3-methylsulfanyl group: A sulfur-containing moiety at position 3 introduces potential hydrogen-bonding and redox activity .
-
5-(2-methoxyamino)vinyl group: A vinyl bridge at position 5 links the triazine core to a methoxyamino group, conferring conformational flexibility and nucleophilic reactivity .
The molecular formula C₈H₁₂N₄OS (molar mass: 212.27 g/mol) reflects this substitution pattern .
Physicochemical Properties
Predicted properties derived from computational models include:
| Property | Value |
|---|---|
| Density | 1.23 ± 0.1 g/cm³ |
| Boiling Point | 376.0 ± 52.0 °C |
| pKa | 1.81 ± 0.63 |
These values suggest moderate polarity and thermal stability, though experimental validation is required .
Synthesis and Reactivity
Hypothetical Synthesis Pathways
While no direct synthesis routes are documented for this compound, analogous triazine derivatives provide methodological insights:
-
Triazine Core Formation: Cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds could yield the 1,2,4-triazine scaffold .
-
Vinyl Group Introduction: Heck coupling or Wittig reactions may install the 5-vinyl substituent, followed by methoxyamine functionalization via nucleophilic substitution .
-
Methylsulfanyl Incorporation: Thiolation at position 3 using methyl disulfide under basic conditions .
Reactivity Profile
-
Vinyl Group: Susceptible to electrophilic addition and cycloaddition reactions due to conjugation with the triazine ring .
-
Methylsulfanyl Group: Oxidizable to sulfoxide or sulfone derivatives, modulating electronic properties .
-
Methoxyamino Group: May participate in hydrogen bonding or serve as a directing group in metal-catalyzed reactions .
Analytical Characterization
Spectroscopic Data
Predicted Spectral Signatures:
-
¹H NMR:
-
Vinyl protons: δ 6.8–7.2 ppm (doublet of doublets, J = 15–17 Hz).
-
Methylsulfanyl: δ 2.5 ppm (singlet).
-
-
MS (ESI+): m/z 213.1 [M+H]⁺.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) would likely elute the compound at ~12–14 minutes, given its moderate hydrophobicity .
Stability and Formulation Considerations
Degradation Pathways
-
Hydrolytic Instability: The methoxyamino group may undergo hydrolysis under acidic conditions, necessitating pH-controlled formulations .
-
Oxidative Sensitivity: The methylsulfanyl moiety could oxidize to sulfoxide in the presence of peroxides .
Solubility Profile
Predicted aqueous solubility: ~0.2 mg/mL, indicating poor bioavailability without prodrug strategies or solubilizing excipients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume